![molecular formula C9H9ClN2S B2569109 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 1989671-36-4](/img/structure/B2569109.png)
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a sulfur source, such as thiourea or elemental sulfur. The reaction conditions often include heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid, for several hours. The resulting product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification systems, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated imidazopyridine.
Substitution: Amino or thio-substituted imidazopyridine derivatives.
科学研究应用
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用机制
The mechanism of action of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfanyl groups contribute to its binding affinity and selectivity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridines: Exhibits notable cytotoxic activity by selectively inhibiting kinase activity.
Imidazo[5,1-a]quinolones: Used in the development of optoelectronic devices and sensors.
Uniqueness
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine stands out due to its unique combination of a chloro substituent and an ethylsulfanyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .
属性
IUPAC Name |
7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVOKAJEVAWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
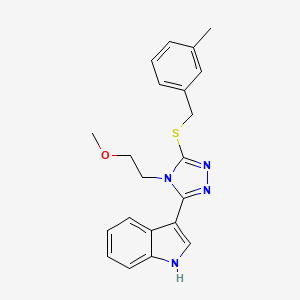

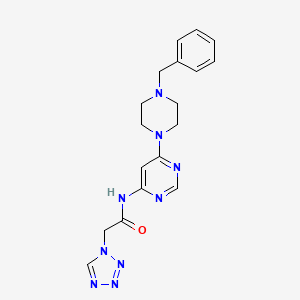
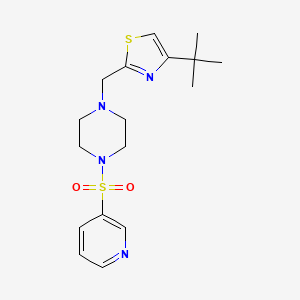
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)
![3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B2569035.png)
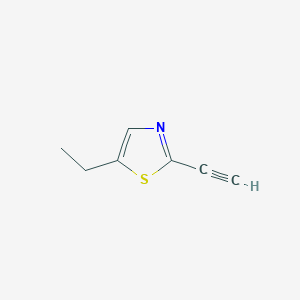
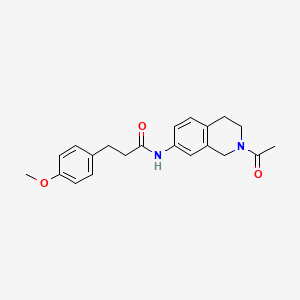
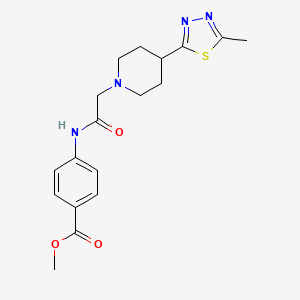
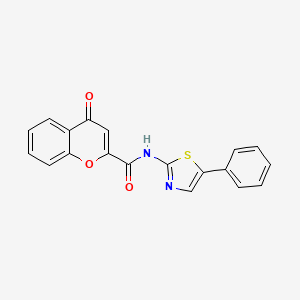
![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)
![4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2569045.png)
![3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2569048.png)
![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)
